Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate
Overview
Description
Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate is an organic compound with the empirical formula C12H19NO3 and a molecular weight of 225.28 g/mol . This compound is characterized by the presence of a piperidine ring, a cyclopropane ring, and an ester functional group. It is used in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with cyclopropanecarbonyl chloride in the presence of a base, followed by esterification with ethanol . The reaction conditions often include:
Base: Triethylamine or pyridine
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Continuous flow reactors: To ensure consistent reaction conditions and efficient mixing
Purification: Using techniques such as distillation, crystallization, or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Reduction of the ester group to alcohols using reducing agents such as lithium aluminum hydride
Substitution: Nucleophilic substitution reactions at the piperidine ring using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran, ethanol
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted piperidine derivatives
Scientific Research Applications
Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-methylcyclopropanecarboxylate: Similar structure but with a methyl group instead of a piperidine ring
N-Cyclopropylpiperidine-3-carboxamide: Similar structure but with an amide group instead of an ester group
Ethyl 1-methylcyclohexanecarboxylate: Similar structure but with a cyclohexane ring instead of a cyclopropane ring
These comparisons highlight the unique features of this compound, such as its specific ring structures and functional groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 1-(cyclopropanecarbonyl)piperidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-16-12(15)10-4-3-7-13(8-10)11(14)9-5-6-9/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSKOXMJKSBMOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.